molecular formula C26H23FN2O4 B12009462 5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 609793-37-5

5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12009462
CAS No.: 609793-37-5
M. Wt: 446.5 g/mol
InChI Key: ZFRBACBSZWRPHD-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrrole core substituted with diverse functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective oxidation reactions.

    Pyridin-4-ylmethyl Substitution: This can be achieved through nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its structural complexity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly in designing inhibitors or modulators for specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
  • 5-(4-Ethylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The unique combination of functional groups in 5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one provides distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the fluoro and methoxy groups, in particular, can significantly influence its pharmacokinetic and pharmacodynamic properties.

This detailed overview should give you a comprehensive understanding of 5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

CAS No.

609793-37-5

Molecular Formula

C26H23FN2O4

Molecular Weight

446.5 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23FN2O4/c1-3-16-4-6-18(7-5-16)23-22(24(30)19-8-9-21(33-2)20(27)14-19)25(31)26(32)29(23)15-17-10-12-28-13-11-17/h4-14,23,30H,3,15H2,1-2H3/b24-22-

InChI Key

ZFRBACBSZWRPHD-GYHWCHFESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CC4=CC=NC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.